N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide
CAS No.: 1040633-23-5
Cat. No.: VC11971794
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040633-23-5 |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C19H21N3O4S/c1-26-16-12-22-10-9-21(19(25)14(22)11-15(16)23)8-7-20-18(24)13-5-3-4-6-17(13)27-2/h3-6,11-12H,7-10H2,1-2H3,(H,20,24) |
| Standard InChI Key | FOBZCFYAYXOVPS-UHFFFAOYSA-N |
| SMILES | COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=CC=C3SC |
| Canonical SMILES | COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=CC=C3SC |
Introduction
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide is a complex organic compound featuring a pyrido[1,2-a]pyrazine moiety, which is known for its biological activity. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen-containing rings. Despite the lack of specific information on this exact compound in the provided search results, its structure and potential applications can be inferred from similar compounds.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. These may include the condensation of appropriate starting materials, followed by modifications to introduce the methoxy and methylsulfanyl groups. Standard laboratory techniques such as chromatography are likely used for purification.
Potential Applications
Compounds with pyrido[1,2-a]pyrazine moieties have been explored for various pharmacological applications, including anticancer and anti-inflammatory activities. The specific biological activity of N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide would depend on its interactions with biological targets, which could be investigated through molecular docking studies and biochemical assays.
Research Findings
While specific research findings on this compound are not available, related compounds have shown promise in preclinical studies for their potential therapeutic effects. Further research is necessary to elucidate the pharmacological profile and therapeutic potential of N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume